molecular formula C20H15FN4O2S B2477023 4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1169990-15-1

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2477023
CAS No.: 1169990-15-1
M. Wt: 394.42
InChI Key: XOYRAVITQMHNLC-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole core substituted with benzyloxy, fluorophenyl, and thiazolyl groups, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole core: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a benzyl halide with a hydroxyl group on the pyrazole ring.

    Attachment of the fluorophenyl group: This can be done through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.

    Incorporation of the thiazolyl group: This step typically involves the reaction of a thiazole derivative with an appropriate electrophilic intermediate on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-thiazoleacetonitrile
  • 4-(4-fluorophenyl)-thiazol-2-yl-phenol
  • Benzyl-[4-(4-fluoro-phenyl)-thiazol-2-yl]-amine

Uniqueness

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c21-15-6-8-16(9-7-15)25-12-17(27-13-14-4-2-1-3-5-14)18(24-25)19(26)23-20-22-10-11-28-20/h1-12H,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYRAVITQMHNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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